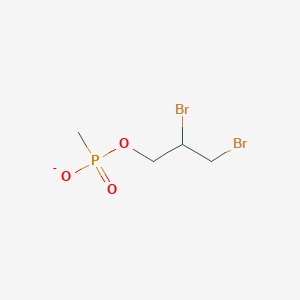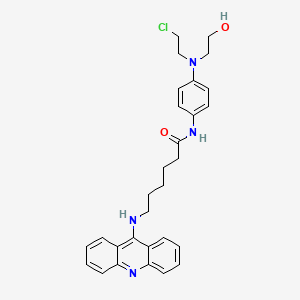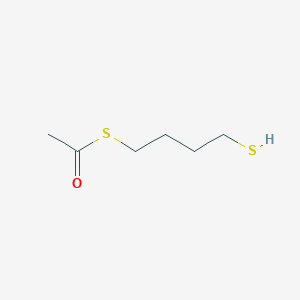![molecular formula C15H17NO3Si B14304867 3-[Tri(furan-2-yl)silyl]propan-1-amine CAS No. 113200-89-8](/img/structure/B14304867.png)
3-[Tri(furan-2-yl)silyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Tri(furan-2-yl)silyl]propan-1-amine is a chemical compound characterized by the presence of a silicon atom bonded to three furan-2-yl groups and a propan-1-amine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tri(furan-2-yl)silyl]propan-1-amine typically involves the reaction of furan-2-yl derivatives with silicon-based reagents under controlled conditions. One common method involves the use of tri(furan-2-yl)silane as a precursor, which is then reacted with propan-1-amine in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Tri(furan-2-yl)silyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl ketones, while reduction can produce furan-2-yl alcohols .
Wissenschaftliche Forschungsanwendungen
3-[Tri(furan-2-yl)silyl]propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3-[Tri(furan-2-yl)silyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction is mediated by the unique structural features of the compound, including the presence of furan-2-yl groups and the silicon atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Tri(furan-2-yl)silyl]propan-1-amine shares similarities with other silicon-containing compounds such as tri(furan-2-yl)silane and tri(furan-2-yl)methane.
- These compounds also feature furan-2-yl groups bonded to a central atom, but differ in their specific structural arrangements and functional groups .
Uniqueness
What sets this compound apart is its combination of a silicon atom with three furan-2-yl groups and a propan-1-amine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
113200-89-8 |
|---|---|
Molekularformel |
C15H17NO3Si |
Molekulargewicht |
287.38 g/mol |
IUPAC-Name |
3-[tris(furan-2-yl)silyl]propan-1-amine |
InChI |
InChI=1S/C15H17NO3Si/c16-8-4-12-20(13-5-1-9-17-13,14-6-2-10-18-14)15-7-3-11-19-15/h1-3,5-7,9-11H,4,8,12,16H2 |
InChI-Schlüssel |
WQULMNZBKQTEHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)[Si](CCCN)(C2=CC=CO2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


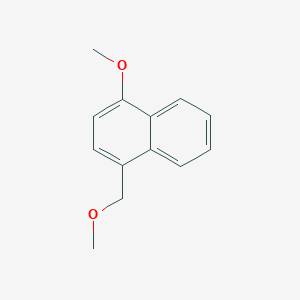

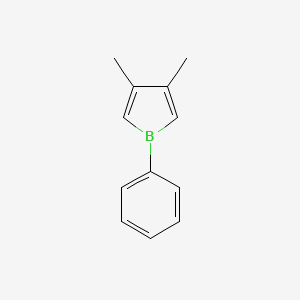
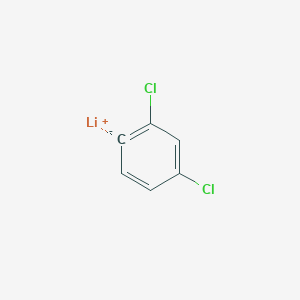

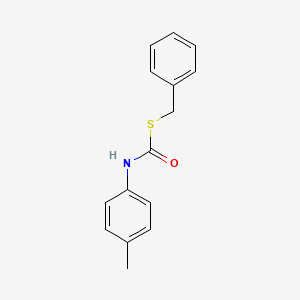
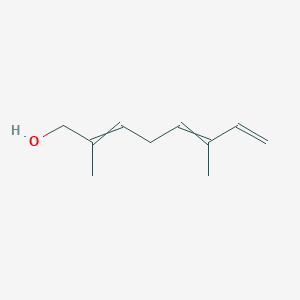
![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
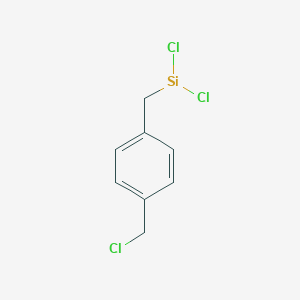
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
